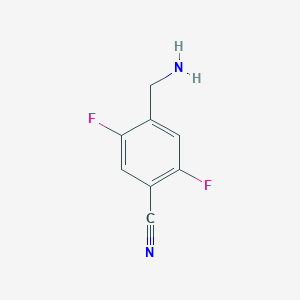

4-Cyano-2,5-difluorobenzylamine

Description

Significance of Fluorine Substitution in Aromatic Systems within Chemical Synthesis

The introduction of fluorine into aromatic rings is a powerful strategy in medicinal chemistry and materials science. researchgate.net Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence molecular conformation, pKa, metabolic stability, and binding affinity. acs.orgnih.gov Many of the most important products from the chemical and life-science industries, from pharmaceuticals to advanced polymers, rely on organofluorine chemistry for their enhanced properties. researchgate.net

The presence of fluorine atoms significantly impacts the chemical reactivity and stability of aromatic compounds. Fluorinated aromatics generally exhibit greater stability against oxidative degradation compared to their non-fluorinated analogues. numberanalytics.com However, fluorine's strong electron-withdrawing nature also alters the electronic properties of the aromatic ring, making it more susceptible to certain reactions. Specifically, it can render the aromatic system more reactive towards nucleophilic substitution reactions, which typically proceed through an addition-elimination mechanism. numberanalytics.com This modulation of reactivity provides chemists with a tool to direct synthetic outcomes and achieve selective functionalization that might be difficult with non-fluorinated substrates. rsc.org

Importance of Benzylic Amine and Aromatic Nitrile Functionalities in Molecular Design

The benzylic amine moiety is a common structural motif in a vast array of biologically active compounds and is a key intermediate in organic synthesis. Its presence is crucial in many pharmaceutical agents. The C(sp³)–H bonds in benzyl (B1604629) amines can be directly functionalized, providing a practical route for synthesizing more complex molecules like diarylmethylamines without relying on precious transition metal catalysts. rsc.org

Similarly, the aromatic nitrile (cyano) group is a versatile functional group in molecular design. It serves as a precursor to various other functionalities, including amines (via reduction), carboxylic acids (via hydrolysis), and more complex heterocyclic systems. In some contexts, the nitrile group can act as a bioisosteric replacement for other functional groups. The activation of aromatic nitriles can also be used for radical arylation reactions, further expanding their synthetic utility. rsc.org

Overview of the Research Landscape for Difluorobenzylamine Derivatives

The research landscape for difluorobenzylamine derivatives is active, driven primarily by their application as key intermediates in the pharmaceutical industry. archivemarketresearch.com Various isomers of difluorobenzylamine are commercially available and have been studied for their utility in synthesis.

A prominent example is 2,4-difluorobenzylamine (B110887), which is a critical intermediate in the synthesis of the antiretroviral drug dolutegravir. archivemarketresearch.comgoogle.com The significant demand for this drug has spurred research into more efficient and greener manufacturing processes for 2,4-difluorobenzylamine. google.comgoogle.com Other isomers, such as 2,5-difluorobenzylamine (B1295066) and 3,5-difluorobenzylamine, are also recognized as important building blocks. sigmaaldrich.comnist.govchemspider.com The interest in these compounds is reflected in the development of various synthetic routes, including the reduction of corresponding benzonitriles or reductive amination of benzaldehydes. google.comgoogle.com

Below is a table comparing the physical properties of some common difluorobenzylamine isomers, compiled from various chemical data sources.

| Property | 2,4-Difluorobenzylamine | 2,5-Difluorobenzylamine |

| CAS Number | 72235-52-0 nih.gov | 85118-06-5 nist.gov |

| Molecular Formula | C₇H₇F₂N nih.gov | C₇H₇F₂N nist.gov |

| Molecular Weight | 143.13 g/mol nih.gov | 143.13 g/mol nist.gov |

| Form | Liquid sigmaaldrich.com | - |

| Boiling Point | 82-84 °C (15 mmHg) chemicalbook.com | - |

| Density | 1.204 g/mL at 25 °C sigmaaldrich.com | - |

| Refractive Index | n20/D 1.49 sigmaaldrich.com | - |

Rationale for Focused Academic Inquiry into 4-Cyano-2,5-difluorobenzylamine

Despite the established importance of fluorinated aromatic amines and the individual utility of the cyano, fluoro, and benzylamine (B48309) functional groups, a focused academic inquiry into this compound is warranted due to the apparent lack of extensive research on this specific molecule. A survey of the scientific literature does not reveal significant studies detailing its synthesis, properties, or applications.

The compound is structurally unique, combining three valuable pharmacophores: a difluorinated aromatic ring, a reactive benzylic amine, and a versatile cyano group. This trifunctional arrangement suggests its potential as a novel and highly functionalized building block for complex molecular architectures. The electron-withdrawing properties of the two fluorine atoms and the cyano group would significantly influence the reactivity of the aromatic ring and the basicity of the amine, potentially enabling unique synthetic transformations.

Therefore, research into the synthesis and characterization of this compound would fill a gap in the chemical literature and could introduce a valuable new tool for medicinal chemists and material scientists. Exploring its reactivity could unlock new pathways for creating novel pharmaceuticals, agrochemicals, or functional materials with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H6F2N2 |

|---|---|

Molecular Weight |

168.14 g/mol |

IUPAC Name |

4-(aminomethyl)-2,5-difluorobenzonitrile |

InChI |

InChI=1S/C8H6F2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H,3,11H2 |

InChI Key |

NECALKJWFVLEAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)C#N)F)CN |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 4 Cyano 2,5 Difluorobenzylamine

Reactivity of the Aromatic Cyano Group

The cyano group in 4-cyano-2,5-difluorobenzylamine, attached to a fluorinated benzene (B151609) ring, is a versatile functional group that can undergo several types of reactions. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

Nucleophilic Additions and Substitutions

The cyano group can undergo nucleophilic addition reactions. For instance, the addition of enolates of active methylene (B1212753) compounds to dehydrobenzene diradicals, which can be generated from related enediyne systems, leads to the formation of new carbon-carbon bonds. This type of reaction provides a pathway to complex polyfunctional aromatic structures. nih.govresearchgate.net While direct nucleophilic addition to the nitrile C≡N triple bond of this compound itself is not extensively documented in readily available literature, the general reactivity of nitriles suggests that strong nucleophiles can add across the triple bond.

Furthermore, the fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the cyano group itself is not the leaving group in this case. The strong electron-withdrawing nature of the cyano and fluoro groups activates the ring towards attack by potent nucleophiles.

Hydrolysis Pathways and Derivative Formation

The cyano group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(aminomethyl)-2,5-difluorobenzoic acid. This transformation is a common and synthetically useful reaction for aromatic nitriles. For example, the structurally similar compound 4-amino-3,5-difluorobenzonitrile (B171853) can be hydrolyzed to 4-amino-3,5-difluorobenzoic acid by heating with aqueous sodium hydroxide, followed by acidification. luxembourg-bio.com This suggests a similar pathway is feasible for this compound. The hydrolysis typically proceeds through an intermediate amide, which is then further hydrolyzed to the carboxylic acid.

| Starting Material | Reagents | Product | Reference |

| 4-Amino-3,5-difluorobenzonitrile | 1. NaOH (aq), Reflux2. HCl | 4-Amino-3,5-difluorobenzoic acid | luxembourg-bio.com |

Participation in Condensation Reactions

The cyano group can participate in condensation reactions, often after initial transformation. For instance, condensation reactions of 1,3-diketones with cyanoacetamide, a related α-cyano compound, lead to the formation of substituted 3-cyano-2-pyridones. researchgate.net While direct condensation involving the cyano group of this compound is not explicitly detailed, its derivatives could potentially undergo such reactions. For example, the formation of a primary amide from the nitrile would open up pathways for further condensation.

Reactivity of the Benzylic Amine Functionality

The primary amine group attached to the benzylic carbon is a key site of nucleophilic reactivity in this compound.

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the benzylic amine makes it a potent nucleophile. This nucleophilicity allows it to react with a wide range of electrophiles. The fluorine atoms on the aromatic ring, being electron-withdrawing, might slightly reduce the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine (B48309), but it remains a reactive functional group.

Formation of Amide Linkages (e.g., Cyanoacetylation of Amines)

A crucial reaction of the benzylic amine is the formation of amide bonds through reaction with carboxylic acids or their derivatives. This is a widely used transformation in organic synthesis. The formation of amides from an amine and a carboxylic acid is typically facilitated by coupling reagents that activate the carboxylic acid. luxembourg-bio.comnih.govresearchgate.net

A specific example of amide bond formation is cyanoacetylation, which involves the reaction of the amine with cyanoacetic acid or its derivatives. While a specific example for this compound is not readily found, the general reaction is well-established. For instance, substituted benzylamines can be N-acetylated, and the introduction of an N-acetyl group has been shown to influence the biological activity of some compounds. nih.gov Cyanoacetylation would proceed via a similar mechanism, where the amine attacks the activated carbonyl group of the cyanoacetic acid derivative.

| Amine | Acylating Agent | Product | Reference |

| Substituted Benzylamine | Acetic Anhydride (B1165640) | N-acetylated benzylamine | nih.gov |

| This compound | Cyanoacetic acid derivative | N-(4-cyano-2,5-difluorobenzyl)-2-cyanoacetamide | (Predicted) |

Derivatization for Spectroscopic or Chromatographic Analysis

The chemical structure of this compound, containing a primary amine and a nitrile group, allows for targeted derivatization reactions to enhance its detection and separation in analytical methodologies. Derivatization is a technique used to modify a compound to improve its analytical properties, such as volatility for gas chromatography (GC) or the addition of a chromophore for UV-Vis spectroscopic detection. greyhoundchrom.com

For chromatographic analysis, particularly GC, the primary amine group can be converted into a less polar, more volatile derivative. Common derivatizing agents for primary amines include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents such as trifluoroacetic anhydride (TFAA). These reactions replace the active hydrogens on the amine with trimethylsilyl (B98337) or trifluoroacetyl groups, respectively, reducing intermolecular hydrogen bonding and increasing the compound's volatility.

For liquid chromatography (LC) and spectroscopic analysis, derivatization often focuses on introducing a chromophoric or fluorophoric tag. This is particularly useful if the parent compound has a weak chromophore or does not fluoresce, thereby enhancing its detectability. Reagents like dansyl chloride or dabsyl chloride react with the primary amine to yield highly fluorescent derivatives, enabling sensitive detection by fluorescence detectors. Similarly, reagents that introduce a strong UV-absorbing moiety can be employed for enhanced detection by UV-Vis detectors.

The choice of derivatizing agent depends on the analytical technique and the desired outcome. For instance, pentafluorobenzyl bromide can be used to derivatize compounds for GC with electron capture detection (GC-ECD), which is highly sensitive to electrophilic groups like the pentafluorobenzyl moiety. greyhoundchrom.com

Table 1: Common Derivatization Strategies for Primary Amines

| Analytical Technique | Derivatizing Agent Class | Example Reagent | Purpose |

| Gas Chromatography (GC) | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility, improve peak shape |

| Gas Chromatography (GC) | Acylating Agents | Trifluoroacetic anhydride (TFAA) | Increase volatility |

| Liquid Chromatography (LC) | Labeling Agents | Dansyl chloride | Introduce a fluorescent tag for sensitive detection |

| Liquid Chromatography (LC) | Labeling Agents | Dabsyl chloride | Introduce a chromophoric tag for UV-Vis detection |

Impact of Fluorine Substitution on Aromatic Ring Reactivity

The two fluorine atoms on the benzene ring of this compound have a profound impact on the reactivity of the aromatic system. Their influence stems from a combination of inductive and resonance effects.

Electronic Effects on Electrophilic Aromatic Substitution

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. csbsju.edu This effect deactivates the ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the π-system, making it less nucleophilic. csbsju.edumasterorganicchemistry.com The cyano group (-CN) is also a strong deactivating group due to both its inductive and resonance effects. The cumulative effect of two fluorine atoms and a cyano group makes the aromatic ring of this compound significantly less reactive towards electrophiles compared to benzene.

It is noteworthy that despite its strong inductive-withdrawing nature, fluorine's resonance donation can sometimes lead to counterintuitive reactivity, with some studies showing that in certain EAS reactions, fluorine can act as an activating substituent. acs.orgacs.org This is attributed to the interplay between inductive stabilization and resonance effects. acs.org

Nucleophilic Aromatic Substitution Considerations

The electron-withdrawing properties of the fluorine and cyano substituents make the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com

The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com In this compound, the cyano group is para to one fluorine atom and ortho to the other, strongly activating these positions for nucleophilic attack. The second fluorine atom further enhances the electrophilicity of the ring. This electronic arrangement makes the compound a good substrate for SNAr reactions, allowing for the selective replacement of one of the fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. nih.gov

Mechanistic Studies of Transformations Involving this compound

The unique electronic properties of this compound make it an interesting subject for mechanistic studies of various chemical transformations.

Radical Reaction Mechanisms (e.g., involving C-F bond activation)

Carbon-fluorine bonds are among the strongest single bonds in organic chemistry, making their activation a significant challenge. However, radical-mediated pathways have emerged as a powerful tool for C-F bond functionalization. rsc.org In the context of fluorinated benzylamines, radical reactions can be initiated through various methods, including photoredox catalysis or the use of radical initiators. researchgate.net

One possible mechanism for C-F bond activation in a molecule like this compound could involve a single-electron transfer (SET) to the aromatic ring to form a radical anion. rsc.org The high electron affinity of the polyfluorinated and cyano-substituted ring would facilitate this process. Subsequent fragmentation of the radical anion could lead to the cleavage of a C-F bond, generating an aryl radical and a fluoride (B91410) anion. This aryl radical can then participate in a variety of transformations, such as hydrogen atom abstraction or addition to a π-system.

Alternatively, activation of the benzylic C-H bond could lead to the formation of a benzylic radical. The stability of this radical would be influenced by the electronic effects of the substituents on the ring. The resulting benzylic radical could then undergo further reactions. Stereochemical studies on the C-F activation of benzylic fluorides have shown that both SN1 (dissociative) and SN2 (associative) pathways can be operative, depending on the reaction conditions. st-andrews.ac.uknih.gov

Catalytic Pathways (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org Aryl halides, including aryl fluorides, can participate in these reactions. While the activation of aryl fluorides is more challenging than that of other aryl halides, specialized palladium catalysts and reaction conditions have been developed to facilitate their use. researchgate.net

For this compound, a potential palladium-catalyzed reaction would involve the oxidative addition of a C-F bond to a low-valent palladium(0) complex. This is often the rate-limiting step and requires electron-rich and sterically demanding phosphine (B1218219) ligands on the palladium center to promote the reaction. Once the aryl-palladium(II) fluoride intermediate is formed, it can undergo transmetalation with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) followed by reductive elimination to form a new C-C bond and regenerate the palladium(0) catalyst.

Recent advancements have also explored palladium-catalyzed reactions involving difluorocarbene transfer, which could be relevant for transformations of difluorinated aromatic compounds. nih.govresearchgate.net These reactions proceed through a distinct mechanistic pathway involving the formation of a palladium-difluorocarbene intermediate. nih.gov The development of palladium-catalyzed difunctionalization reactions of alkenes also provides a framework for constructing complex carbocyclic structures, which could potentially be adapted for substrates like this compound. umich.edu

Photochemical Activation Modes

Currently, there is a lack of specific research dedicated to the photochemical activation of this compound. However, the molecule's structure, featuring a fluorinated aromatic ring and a cyano group, allows for theoretical consideration of its potential photochemical behavior. Aromatic compounds are known to absorb ultraviolet light, leading to the formation of excited singlet and triplet states.

The presence of fluorine atoms can influence the photophysical properties of the aromatic ring, potentially affecting the lifetime and reactivity of these excited states. The cyano group, being an electron-withdrawing group, can also modulate the electronic structure of the benzene ring and influence the pathways of photochemical reactions. For some cyano-containing aromatic compounds, irradiation with UV light can lead to the formation of a triplet state, which can act as a photosensitizer. researchgate.netpsu.edu This triplet state can then participate in energy transfer processes or react with other molecules. While direct evidence is not available for this compound, it is plausible that it could exhibit similar properties, potentially leading to photo-induced reactions such as electron transfer or cycloadditions under specific conditions. Further research, including spectroscopic and computational studies, would be necessary to elucidate the specific photochemical activation modes of this compound.

Enzymatic Reaction Mechanisms

The enzymatic reactions involving this compound have not been specifically detailed in the scientific literature. However, the field of biocatalysis has established various enzymatic methods for the synthesis and modification of fluorinated compounds, particularly fluorinated amines. nih.govnih.gov These existing enzymatic platforms could potentially be applied to this compound.

Several classes of enzymes are known to catalyze reactions involving amines and could be relevant for the transformation of this compound. These include transaminases, lipases, and reductive aminases. nih.gov

Transaminases are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto substrate. It is conceivable that a transaminase could be used in the synthesis of this compound from a corresponding ketone precursor or, conversely, in its conversion to a ketone.

Lipases are another class of enzymes that have been employed in the kinetic resolution of racemic fluorinated amines. nih.gov This process separates a mixture of enantiomers by selectively catalyzing the reaction of one enantiomer, yielding a mixture of the unreacted enantiomer and the product in high enantiomeric excess.

Reductive aminases are capable of synthesizing chiral amines from ketones via reductive amination. nih.gov These enzymes offer a direct route to chiral amines and have been successfully used for the synthesis of other fluorinated amines.

The potential application of these enzyme classes to this compound is summarized in the table below.

| Enzyme Class | Potential Reaction Involving this compound | General Mechanistic Feature |

| Transaminases | Asymmetric synthesis from a ketone precursor or conversion to a ketone. | Transfer of an amino group from a donor molecule. |

| Lipases | Kinetic resolution of a racemic mixture of this compound. | Enantioselective acylation or hydrolysis. |

| Reductive Aminases | Synthesis from a corresponding ketone and ammonia (B1221849) or an amine. | Imine formation followed by reduction. |

Further experimental investigation is required to determine the feasibility and efficiency of these enzymatic reactions for this compound. Such studies would involve screening various enzymes for activity and optimizing reaction conditions to achieve desired conversions and selectivity.

Advanced Spectroscopic Characterization Methodologies for 4 Cyano 2,5 Difluorobenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, different forms of NMR spectroscopy can elucidate the carbon framework, the number and environment of protons, and the influence of fluorine atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For 4-Cyano-2,5-difluorobenzylamine, the ¹H NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂NH₂) and the aromatic protons.

The benzylic protons are expected to appear as a singlet, integrating to two protons. The chemical shift of this signal would be influenced by the electron-withdrawing nature of the aromatic ring and the nitrogen atom. The aromatic region of the spectrum will be more complex due to the substitution pattern on the benzene (B151609) ring. The two aromatic protons are in different chemical environments and will appear as distinct multiplets due to coupling with each other and with the adjacent fluorine atoms.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH ₂NH₂ | 3.8 - 4.2 | s (singlet) | - |

| Ar-H | 7.2 - 7.6 | m (multiplet) | J(H,H), J(H,F) |

| Ar-H | 7.0 - 7.4 | m (multiplet) | J(H,H), J(H,F) |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and concentration.

Carbon (¹³C) NMR spectroscopy is used to determine the number of different carbon atoms and their electronic environments. The spectrum of this compound will show signals for the benzylic carbon, the cyano carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine and cyano groups, and the signals for the fluorine-bearing carbons will appear as doublets due to carbon-fluorine coupling.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -C H₂NH₂ | 40 - 50 | t (triplet, from DEPT) | - |

| -C N | 115 - 120 | s (singlet) | - |

| Ar-C -CN | 100 - 110 | d (doublet) | J(C,F) |

| Ar-C -F | 155 - 165 | d (doublet) | ¹J(C,F) ≈ 240-260 |

| Ar-C -F | 150 - 160 | d (doublet) | ¹J(C,F) ≈ 240-260 |

| Ar-C H | 110 - 125 | d (doublet) | J(C,F) |

| Ar-C H | 110 - 125 | d (doublet) | J(C,F) |

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to distinguish between CH, CH₂, and CH₃ groups.

Fluorine (¹⁹F) NMR is a powerful technique for characterizing fluorinated organic compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very sensitive. For this compound, the two fluorine atoms are in different chemical environments, and thus they are expected to show two distinct signals in the ¹⁹F NMR spectrum. These signals will appear as multiplets due to coupling with each other and with the neighboring aromatic protons.

Expected ¹⁹F NMR Data for this compound:

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-F | -110 to -130 | m (multiplet) | J(F,F), J(F,H) |

Note: Chemical shifts are relative to a standard such as CFCl₃.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the two aromatic protons, confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. sdsu.eduresearchgate.net This would definitively assign the proton signals to their corresponding carbon signals for the benzylic CH₂ group and the two aromatic CH groups. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. The presence of the cyano group (C≡N), the amine group (NH₂), the C-F bonds, and the substituted aromatic ring can all be confirmed by their specific vibrational frequencies.

The C≡N triple bond stretch is expected to appear as a sharp, medium-to-strong absorption band in the region of 2220-2260 cm⁻¹. spectroscopyonline.com The N-H stretching vibrations of the primary amine will result in two bands in the region of 3300-3500 cm⁻¹. libretexts.org The C-F stretching vibrations typically appear as strong bands in the fingerprint region, between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will show absorptions in the 1400-1600 cm⁻¹ region. libretexts.org

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| -C≡N | C≡N Stretch | 2220 - 2260 | Medium to Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | Medium |

| C-F | C-F Stretch | 1000 - 1400 | Strong |

| -NH₂ | N-H Bend | 1590 - 1650 | Medium |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering a unique "fingerprint" of the compound. The Raman spectrum of this compound would be expected to exhibit a series of characteristic peaks corresponding to the vibrational modes of its specific functional groups and aromatic framework.

The most prominent and diagnostically useful peak would arise from the stretching vibration of the nitrile (-C≡N) group. This vibration typically appears in a relatively clean region of the spectrum, generally between 2200 and 2300 cm⁻¹. For comparison, studies on various cyano-containing aromatic compounds show the -C≡N stretching frequency to be sensitive to the electronic environment. Given the presence of two electron-withdrawing fluorine atoms on the benzene ring, a slight shift in the position of this peak compared to unsubstituted cyanobenzylamine would be anticipated.

Other significant vibrational modes would include the stretching and bending of the C-H bonds of the aromatic ring and the methylene (B1212753) (-CH₂-) group, as well as the C-F stretching vibrations. The C-C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. The presence of substituents on the ring influences the exact frequencies and intensities of these modes. The C-N stretching of the benzylamine (B48309) moiety and the various bending modes of the amine (-NH₂) group would also contribute to the complexity of the spectrum in the lower frequency region.

A hypothetical table of expected major Raman shifts for this compound is presented below, based on typical group frequencies and data from analogous compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitrile (-C≡N) Stretch | 2220 - 2240 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| C=C Aromatic Ring Stretch | 1580 - 1620 |

| C=C Aromatic Ring Stretch | 1400 - 1500 |

| C-F Stretch | 1100 - 1300 |

| C-N Stretch | 1200 - 1250 |

This table is predictive and based on general spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₈H₆F₂N₂. By calculating the theoretical monoisotopic mass and comparing it to the experimentally measured exact mass, the chemical formula can be confirmed.

| Parameter | Value |

| Molecular Formula | C₈H₆F₂N₂ |

| Theoretical Monoisotopic Mass | 168.0500 Da |

| Expected Measurement (e.g., [M+H]⁺) | 169.0578 Da |

The expected measured mass in HRMS would typically be within a few parts per million (ppm) of the theoretical value.

Tandem Mass Spectrometry (MS/MS) provides further structural insights by inducing fragmentation of a selected precursor ion (typically the molecular ion or a protonated adduct) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ would be expected to undergo several key fragmentation pathways.

A primary fragmentation would likely be the loss of ammonia (B1221849) (NH₃), resulting in a stable benzyl (B1604629) cation. Another characteristic fragmentation would be the loss of the cyano group (-CN). The difluorinated benzene ring would be expected to be a stable fragment.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 169.0578 | 152.0312 | NH₃ |

| 169.0578 | 143.0410 | C₂H₂N (from aminomethyl) |

| 169.0578 | 142.0494 | HCN |

| 152.0312 | 126.0208 | C₂H₂ |

This table presents a plausible fragmentation pathway. The actual observed fragments and their relative intensities would depend on the specific MS/MS conditions.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.

For a suitable single crystal of the compound, X-ray diffraction analysis would reveal the crystal system, space group, and unit cell dimensions. The resulting crystal structure would show the planarity of the benzene ring and the orientation of the cyano and benzylamine substituents relative to the ring. Of particular interest would be the intermolecular interactions that govern the crystal packing. These are likely to include hydrogen bonding involving the amine group (N-H···N or N-H···F interactions) and π-π stacking interactions between the aromatic rings. The cyano group can also participate in dipole-dipole interactions.

While a crystal structure for this compound is not publicly available, data from related structures, such as other substituted cyanobiphenyls and fluorinated aromatic compounds, suggest that the interplay of hydrogen bonding and π-stacking is crucial in dictating the solid-state architecture.

| Crystallographic Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the unit cell |

| Bond Lengths and Angles | High-precision values for all bonds and angles |

| Torsion Angles | Conformation of the benzylamine group relative to the ring |

| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, and other non-covalent interactions |

This table outlines the type of data obtained from a successful X-ray crystallographic analysis.

Computational Chemistry and Molecular Modeling Approaches for 4 Cyano 2,5 Difluorobenzylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-Cyano-2,5-difluorobenzylamine, offering a detailed picture of its electronic landscape and energetic stability.

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and energetics of molecules like this compound. By approximating the many-body electronic Schrödinger equation, DFT provides a computationally efficient yet accurate means to explore molecular properties.

DFT calculations can determine the optimized geometry of this compound, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO gap, are crucial for predicting the molecule's reactivity and kinetic stability. The electrostatic potential surface can also be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 3.8 | Debye |

Note: The data in this table is hypothetical and serves as an example of the types of properties that can be calculated using DFT. Actual values would be obtained from specific DFT calculations using a chosen functional and basis set.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for mapping out the intricate details of chemical reactions involving this compound, from identifying transient intermediates to characterizing the energy barriers that govern reaction rates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway. Computational methods allow for the precise localization of transition state structures. Once a transition state is found, Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products. This confirms that the located transition state indeed links the desired species and provides a detailed picture of the geometric changes that occur during the reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is not static, and its flexibility can have a significant impact on its properties and reactivity. Conformational analysis and molecular dynamics simulations are used to explore the dynamic nature of this compound.

Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. This process identifies the various stable conformers and the energy barriers between them. The presence of fluorine atoms can significantly influence the conformational preferences of a molecule. nih.gov

Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's motion. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time. This allows for the study of the molecule's flexibility, its interactions with solvent molecules, and the time scales of conformational changes. For this compound, MD simulations could be used to understand how its structure fluctuates in different environments and to explore its interactions with biological macromolecules.

Prediction of Spectroscopic Parameters

Computational quantum chemistry offers a suite of methods to predict the spectroscopic signatures of a molecule, which are crucial for its identification and characterization. These predictions are often used to complement and guide experimental work. The primary techniques for these predictions are rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for their favorable balance of accuracy and computational cost.

The process begins with the optimization of the molecule's geometry, finding the lowest energy arrangement of its atoms. Following this, frequency calculations are performed at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to compute vibrational spectra.

Infrared (IR) and Raman Spectroscopy: The prediction of IR and Raman spectra is a standard output of frequency calculations in computational chemistry. researchgate.net These spectra arise from the vibrations of the molecule's chemical bonds. DFT calculations can predict the frequencies and intensities of these vibrations. For instance, the characteristic C≡N stretch of the cyano group, the C-F stretches of the difluorinated ring, and the N-H stretches of the amine group in this compound can be calculated with considerable accuracy. researchgate.net It is common practice to apply a scaling factor to the computed frequencies to account for anharmonicity and the approximations inherent in the theoretical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the chemical shifts (δ) of NMR-active nuclei like ¹H, ¹³C, ¹⁵N, and ¹⁹F. These calculations provide valuable insight into the electronic environment of each atom in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To predict the electronic transitions that give rise to UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.net This approach calculates the energies of excited electronic states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations can help to understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. researchgate.net

Below is a hypothetical data table illustrating the kind of results that would be generated from such computational predictions for this compound.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Computational Method | Basis Set |

| IR Frequency (C≡N Stretch) | 2235 cm⁻¹ | B3LYP | 6-311+G(d,p) |

| ¹³C NMR Chemical Shift (Cyano C) | 118 ppm | GIAO-B3LYP | 6-311+G(d,p) |

| ¹H NMR Chemical Shift (CH₂) | 3.9 ppm | GIAO-B3LYP | 6-311+G(d,p) |

| ¹⁹F NMR Chemical Shift (C2-F) | -120 ppm | GIAO-B3LYP | 6-311+G(d,p) |

| UV-Vis Absorption Max (λ_max) | 275 nm | TD-B3LYP | 6-311+G(d,p) |

Note: The values in this table are for illustrative purposes and represent typical ranges for the functional groups mentioned. Actual computational results would vary based on the specific level of theory and basis set employed.

Solvent Effects and Implicit/Explicit Solvent Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. nih.gov Computational chemistry accounts for these interactions using various solvent models, which can be broadly categorized as implicit or explicit.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is one of the most popular and successful implicit solvent models. In this approach, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. This method is computationally efficient and is well-suited for predicting how a solvent's polarity will affect the geometry, stability, and spectroscopic properties of this compound. For example, the predicted UV-Vis absorption maxima can shift (either to shorter or longer wavelengths) in a polar solvent compared to the gas phase, a phenomenon that can be effectively modeled with PCM.

Explicit Solvent Models: In contrast, explicit solvent models treat individual solvent molecules as distinct entities. This approach involves surrounding the solute molecule (this compound) with a number of solvent molecules in a simulation box. The interactions between all molecules are then calculated using either quantum mechanics (QM) or, more commonly for larger systems, molecular mechanics (MM) force fields. This method is computationally intensive but can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding between the amine group of the solute and water or methanol (B129727) molecules. nih.gov

A hybrid approach, often called a microsolvation or cluster-continuum model, can also be employed. This involves treating a few solvent molecules explicitly (the first solvation shell) while the rest of the solvent is modeled as a continuum. This can provide a good balance between accuracy and computational cost, particularly for studying reactions or properties where specific hydrogen bonds play a crucial role.

The choice between implicit and explicit models depends on the specific research question. For predicting general solvent effects on spectroscopic properties, implicit models are often sufficient. For a detailed understanding of specific interactions like hydrogen bonding dynamics, explicit models are preferred.

| Model Type | Description | Application for this compound | Computational Cost |

| Implicit (e.g., PCM) | Solvent is a continuous dielectric medium. | Predicting shifts in IR, NMR, and UV-Vis spectra in various solvents; assessing overall conformational stability. | Low to Moderate |

| Explicit | Individual solvent molecules are included. | Studying specific hydrogen bonding patterns of the amine group; detailed analysis of the solvation shell structure. | High |

| Microsolvation (Hybrid) | A few explicit solvent molecules in a dielectric continuum. | Modeling the effect of specific hydrogen bonds on spectroscopic properties while accounting for bulk solvent effects. | Moderate to High |

Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of both an amine and a nitrile group in 4-Cyano-2,5-difluorobenzylamine provides a versatile platform for the synthesis of a variety of heterocyclic systems. These functionalities can be selectively manipulated and induced to participate in cyclization reactions, leading to the formation of diverse ring structures.

Derivatization to N-Cyanoacetamide Derivatives for Heterocycle Formation

A key synthetic strategy involves the derivatization of the benzylamine (B48309) to an N-cyanoacetamide. This transformation introduces a new reactive center that can be exploited for subsequent heterocycle formation. The general approach for the synthesis of cyanoacetamide derivatives involves the reaction of an amine with reagents like ethyl cyanoacetate (B8463686) or cyanoacetic acid under various conditions. nih.govresearchgate.net For instance, the reaction of an amine with ethyl cyanoacetate can be carried out in a suitable solvent, such as toluene, and may be conducted at room temperature or with heating. researchgate.net Another method involves the treatment of an amine with chloroacetyl chloride followed by reaction with potassium cyanide. researchgate.net

These N-substituted cyanoacetamides are valuable precursors for synthesizing a wide array of five- and six-membered heterocyclic compounds and their fused systems. researchgate.net The active methylene (B1212753) group adjacent to the cyano group, along with the amide functionality, provides multiple reaction sites for cyclization.

While direct examples for the synthesis of N-(4-cyano-2,5-difluorobenzyl)cyanoacetamide are not prevalent in the reviewed literature, the general reactivity of cyanoacetamides suggests its potential as a precursor. For example, cyanoacetamides are known to undergo reactions to form pyridones, pyrazoles, and other heterocycles. researchgate.net

Cyclization Reactions Involving Amine and Nitrile Functionalities

The inherent functionalities of this compound, the primary amine and the aromatic nitrile, can directly participate in cyclization reactions to form fused heterocyclic systems. While specific examples involving this particular molecule are scarce, the general principles of intramolecular cyclization of molecules containing both amine and cyano groups are well-established. For instance, metal-free halogenated anhydrides can promote the intramolecular cyclization of N-cyano sulfoximines, indicating a pathway for activating a cyano group for reaction with a nucleophile within the same molecule. researchgate.net

Intermediate in the Synthesis of Complex Fluorinated Molecules

The most significant and well-documented application of a closely related compound, 2,4-difluorobenzylamine (B110887), is as a crucial intermediate in the synthesis of complex fluorinated pharmaceutical agents. The fluorine atoms play a vital role in modulating the metabolic stability and pharmacokinetic properties of the final drug molecules.

Integration into Advanced Pharmaceutical Intermediates

2,4-Difluorobenzylamine is a key building block in the synthesis of several integrase inhibitors used in the treatment of HIV. nih.gov Its incorporation is a critical step in the construction of the final active pharmaceutical ingredients.

Dolutegravir is a potent HIV integrase inhibitor, and 2,4-difluorobenzylamine is an indispensable intermediate in its synthesis. google.com In the synthesis of Dolutegravir, a key step involves the amidation of a carboxylic acid derivative with 2,4-difluorobenzylamine to form the characteristic benzylamide side chain of the drug. google.comgoogle.com This reaction is typically carried out using standard peptide coupling reagents or by activating the carboxylic acid, for example, with ethyl chloroformate in the presence of a base like triethylamine. google.com

The synthesis of Dolutegravir and its impurities often involves the use of 2,4-difluorobenzylamine in reactions with various complex intermediates. For instance, the reaction of ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate with (S)-3-amino-1-butanol is a step in the synthesis of a Dolutegravir-related compound. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| A carboxylic acid intermediate of Dolutegravir | 2,4-Difluorobenzylamine | Dolutegravir precursor with benzylamide side chain | google.comgoogle.com |

| Ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate | (S)-3-Amino-1-butanol | Dolutegravir-related compound | nih.gov |

Similar to Dolutegravir, the synthesis of another important integrase inhibitor, Cabotegravir, also utilizes 2,4-difluorobenzylamine. The synthetic route to Cabotegravir involves the amidation of a pyridone carboxylic acid intermediate with 2,4-difluorobenzylamine to introduce the fluorinated benzylamide moiety. nih.gov This step is crucial for the final structure and activity of the drug. A patent describes the conversion of a carboxylic acid to the corresponding amide by reaction with 2,4-difluorobenzylamine. google.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Pyridone carboxylic acid intermediate | 2,4-Difluorobenzylamine | Cabotegravir precursor with benzylamide side chain | google.comnih.gov |

Building Block for HIV-1 Integrase Inhibitor Derivatives

A review of available scientific literature and patent databases did not yield specific examples of this compound being utilized as a direct building block for the synthesis of HIV-1 integrase inhibitors. While fluorinated benzylamine moieties are present in various pharmacologically active compounds, the direct application of this specific isomer in this context is not documented in the reviewed sources.

Utilization in Agrochemical Molecule Synthesis

The use of fluorinated aromatic compounds in the agrochemical industry is well-established for creating potent and stable herbicides, fungicides, and pesticides. However, specific documentation or patents detailing the use of this compound as a key intermediate in the synthesis of commercial or developmental agrochemical molecules were not identified in the surveyed literature.

Role in Materials Science Research for Novel Property Development

The incorporation of highly functionalized aromatic units is a key strategy in materials science for developing novel polymers, organic electronics, and other advanced materials. The combination of cyano and fluoro groups on the benzylamine ring suggests potential for creating materials with unique electronic or photophysical properties. Despite this potential, a search of the current materials science literature did not reveal published research where this compound has been explicitly used for the development of new materials.

Formation of Conjugates and Functionalized Derivatives

The primary amino group of this compound is the main site for derivatization, allowing for the formation of a wide array of functionalized molecules through various chemical transformations.

Amide Couplings and Other Derivatizations for Structure-Reactivity Studies

One of the most fundamental and widely employed derivatizations for this compound is the formation of amides through coupling with carboxylic acids. This reaction creates a stable amide bond and is a cornerstone of medicinal chemistry and chemical biology for linking molecular fragments.

The reactivity of the amine in this transformation is significantly influenced by the electronic properties of the substituted phenyl ring. The presence of two electron-withdrawing fluorine atoms and a cyano group (-C≡N) decreases the electron density on the nitrogen atom of the benzylamine. researchgate.netnih.gov This reduction in electron density lowers the nucleophilicity and basicity of the amine compared to unsubstituted benzylamine. researchgate.net Consequently, the reaction rate in nucleophilic substitution or coupling reactions is affected. researchgate.net

Studies on substituted benzylamines confirm that strong electron-withdrawing groups on the aromatic ring generally decrease the rate of reaction with electrophiles. researchgate.netnih.gov This means that amide coupling reactions involving this compound may require the use of highly efficient coupling agents or slightly more forcing conditions to proceed to completion.

A general scheme for the amide coupling reaction is presented below:

Generic Amide Coupling Reaction

The selection of the coupling reagent and base is critical for achieving high yields and purity.

Below is an interactive table detailing the components of a typical amide coupling reaction.

| Role | Component Example | Function |

| Amine | This compound | The nucleophile that attacks the activated carboxylic acid. |

| Carboxylic Acid | Acetic Acid (CH₃COOH) | The electrophilic partner that provides the acyl group. |

| Coupling Agent | HATU | Activates the carboxylic acid to facilitate nucleophilic attack. |

| Base | DIPEA | A non-nucleophilic base to neutralize acids formed during the reaction. |

| Solvent | DMF or DCM | Provides a medium for the reaction to occur. |

This understanding of its structure-reactivity profile is essential for chemists to effectively utilize this compound as a building block in designing and executing synthetic routes toward novel and complex molecular targets.

Future Research Directions and Emerging Paradigms

Development of Highly Stereoselective Synthetic Pathways

The creation of single-enantiomer chiral amines is a critical objective in pharmaceutical synthesis, as nearly half of all approved drugs are optically active amines. acs.org Future research concerning 4-Cyano-2,5-difluorobenzylamine will likely focus on moving beyond racemic mixtures to develop highly stereoselective synthetic routes.

Prominent biocatalytic strategies are at the forefront of this endeavor. Enzymes such as transaminases (TAs), amine dehydrogenases, imine reductases, and ammonia (B1221849) lyases offer powerful methods for the enantioselective synthesis of chiral amines. acs.orgmdpi.com Specifically, ω-transaminases are potential biocatalysts for creating chiral amines from corresponding ketones. mdpi.com The asymmetric synthesis of this compound could be envisioned starting from a prochiral ketone precursor, 4-cyano-2,5-difluorobenzoyl cyanide, using an engineered ω-transaminase to yield a single enantiomer of the final amine. mdpi.com Protein engineering, through techniques like directed evolution and computational redesign, is continuously expanding the substrate scope and enhancing the catalytic performance of these enzymes, making them more applicable to complex, unnatural substrates. mdpi.comnih.gov

Beyond biocatalysis, asymmetric metal catalysis presents another avenue. The development of chiral catalysts that can facilitate enantioselective reduction of a corresponding imine or reductive amination of a ketone precursor is a key area of investigation. These methods aim to establish the chiral center at the benzylic carbon with high enantiomeric excess (ee).

Exploration of Novel Catalytic Systems for Selective Functionalization

The functionalization of the fluorinated aromatic ring of this compound offers a pathway to novel derivatives with potentially enhanced properties. Research is increasingly focused on novel catalytic systems that enable the selective activation of strong C–H and C–F bonds. nih.govresearchgate.net

Transition-metal catalysis, particularly with palladium, nickel, and rhodium, has become a vital tool for the direct functionalization of C–H bonds, offering new retrosynthetic possibilities. nih.govresearchgate.net For a molecule like this compound, this could involve the regioselective introduction of new substituents onto the aromatic ring. For instance, palladium-catalyzed C–H activation could be used for trifluoromethylthiolation or trifluoromethylselenolation of the aromatic scaffold. nih.gov

Furthermore, the selective activation and transformation of C–F bonds, traditionally considered challenging due to their high bond energy, is a rapidly emerging field. researchgate.netrsc.org Catalyst systems based on nickel and palladium have shown promise in mediating the functionalization of C–F bonds in polyfluoroarenes. researchgate.netacs.orgrsc.org This approach could allow for the replacement of a fluorine atom in the this compound scaffold with other functional groups, providing a diverse array of new chemical entities. Visible-light photoredox catalysis is also emerging as a powerful strategy for activating C–F bonds under mild conditions, further expanding the toolkit for modifying highly fluorinated molecules. mdpi.comresearchgate.net

| Catalyst Type | Application in Functionalization | Potential Transformation on Target Scaffold |

| Palladium-based | C-H and C-F bond activation, cross-coupling reactions. nih.govacs.org | Arylation, amination, or etherification at specific positions on the aromatic ring. |

| Nickel-based | Cross-coupling and C-F bond activation, often with high selectivity. researchgate.netrsc.org | Defluoro-silylation or amination of the difluorinated ring. |

| Photoredox Catalysts | Generation of radical intermediates for C-F and C-H functionalization under mild conditions. mdpi.com | Direct introduction of CF3 or other fluoroalkyl groups onto the aromatic ring. |

Integration of Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing, particularly within the pharmaceutical and fine chemical industries. enantia.comrsc.org This technology offers significant advantages in safety, efficiency, process control, and scalability, making it highly relevant for the production of complex active pharmaceutical ingredients (APIs) like fluorinated benzylamines. enantia.commdpi.comresearchgate.net

Flow chemistry utilizes a system of pumps and tubes or microreactors to perform chemical reactions in a continuous stream. mdpi.com This approach offers superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and the ability to safely handle hazardous reagents or unstable intermediates due to the small reaction volumes at any given moment. enantia.comresearchgate.net For the synthesis of this compound, which may involve hazardous reagents like cyanides or high-energy intermediates, flow chemistry provides a much safer manufacturing alternative. agcchem.com

Harnessing Artificial Intelligence and Machine Learning for Synthetic Route Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by automating and accelerating the discovery and optimization of reaction pathways. saiwa.airesearchgate.net These data-driven approaches can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and optimize reaction conditions with minimal human intervention. researchgate.netbeilstein-journals.org

For a target molecule like this compound, computer-aided synthesis planning (CASP) tools can propose multiple retrosynthetic pathways, breaking the molecule down into simpler, commercially available starting materials. beilstein-journals.org These ML-based models can often identify more diverse and efficient routes than those conceived by human chemists. beilstein-journals.org

Once a route is proposed, ML algorithms can predict the optimal reaction conditions—such as solvent, temperature, and catalyst—to maximize yield and selectivity. saiwa.aibeilstein-journals.org This is often achieved through Bayesian optimization or other active learning strategies, which intelligently select experiments to perform, thereby reducing the time and resources spent on laborious trial-and-error optimization. saiwa.ainih.gov As these technologies mature, they will become indispensable tools for designing efficient, novel, and robust syntheses for complex fluorinated molecules.

Investigation of Bio-Inspired Synthetic Approaches

Drawing inspiration from nature offers a powerful and sustainable alternative to traditional synthetic chemistry. rsc.org Biocatalysis, which uses enzymes to perform chemical transformations, aligns with the principles of green chemistry by operating under mild conditions, often in aqueous environments, and with high selectivity. mdpi.com

As mentioned in section 7.1, enzymes like transaminases are prime candidates for the asymmetric synthesis of the chiral amine moiety of this compound. acs.orgmdpi.commdpi.com The use of whole-cell biocatalysts can further simplify the process, offering a cost-effective route to valuable fluorinated amino acids and their derivatives. acs.org

Another fascinating area of bio-inspired research is the use of fluorinase enzymes. nih.gov These unique enzymes, found in organisms like Streptomyces cattleya, are capable of forming a C-F bond from inorganic fluoride (B91410), a highly challenging transformation in traditional organic chemistry. nih.govtib.euacs.org Future research could explore engineering fluorinases or multi-enzyme cascade systems to incorporate fluorine atoms onto aromatic precursors in a highly selective and environmentally benign manner. While direct application to a complex, pre-functionalized ring like that in the target molecule is a long-term goal, the principles of enzymatic fluorination represent a significant paradigm shift. nih.gov

Advanced Functionalization of Fluorinated Aromatic Scaffolds

The difluorinated aromatic core of this compound is a scaffold ripe for further modification to generate libraries of new compounds for drug discovery and materials science. Advanced methods for the functionalization of such electron-deficient, polyfluoroaromatic systems are a major focus of current research. rsc.org

Late-stage functionalization (LSF) is a particularly powerful strategy, defined as the introduction of functional groups into a complex molecule at a late point in its synthesis. nih.govnyu.edunih.gov This approach avoids the need to re-synthesize analogues from the ground up. Methods for C–H functionalization are especially valuable for LSF. nih.gov For the target molecule, this could involve the selective installation of groups like alkyl, aryl, or heteroatom substituents onto the aromatic ring, guided by the directing effects of the existing fluorine and cyano groups. nih.govnih.gov

The combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) is another effective LSF strategy. nih.govescholarship.org A C-H bond on a precursor could be converted to a C-F bond, which then acts as a leaving group for substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols), enabled by the electron-withdrawing nature of the aromatic ring. nih.gov

| Functionalization Strategy | Description | Applicability to Target Scaffold |

| Late-Stage C-H Activation | Direct conversion of a C-H bond to a C-C or C-heteroatom bond on a complex molecule. nih.gov | Introduction of new functional groups onto the aromatic ring to create diverse analogues. |

| C-F Bond Functionalization | Replacement of a fluorine atom with another group via transition-metal catalysis. rsc.orgacs.org | Diversification by selectively transforming one of the existing C-F bonds. |

| Fluorination/SNAr | Introduction of a new fluorine atom, which then serves as an activated site for nucleophilic substitution. nih.govescholarship.org | Enables the installation of a wide array of functionalities at a new position on the ring. |

Sustainable Synthesis and Circular Economy Considerations

Modern chemical manufacturing is increasingly driven by the principles of green chemistry and the concept of a circular economy. sustainability-directory.comdovepress.com The goal is to design processes that are not only efficient but also environmentally benign, minimizing waste and maximizing resource utilization. efpia.eualtlaboratories.com

For the synthesis of this compound, this involves several key considerations:

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product.

Safer Reagents: Replacing hazardous reagents and solvents with greener alternatives. rsc.orgeurekalert.org For example, using biocatalysis in water instead of organic solvents or developing safer fluorinating agents that avoid highly toxic sources like fluorine gas. mdpi.combioengineer.org Researchers have developed novel fluorinating agents from common salts like potassium fluoride (KF) to create safer, easier-to-handle alternatives. eurekalert.orgbioengineer.org

Waste Reduction: Implementing processes that generate less waste, such as the use of catalytic reactions over stoichiometric ones and the integration of flow chemistry to improve yields and reduce byproduct formation. altlaboratories.com

The concept of a circular economy aims to move away from the traditional linear "take-make-dispose" model to a regenerative one. sustainability-directory.compharmamanufacturing.com In pharmaceutical production, this involves designing processes where waste from one step can be a resource for another. altlaboratories.compharmamanufacturing.com Key actions include the recovery and reuse of solvents and catalysts, and designing products and packaging for recyclability. efpia.eualtlaboratories.com Adopting these principles is crucial for the long-term, sustainable production of this compound and other essential chemical compounds. efpia.eu

Q & A

Q. What are the standard synthetic routes for preparing 4-Cyano-2,5-difluorobenzylamine?

- Methodology : A common approach involves multi-step functionalization of fluorinated aromatic precursors. For example:

- Step 1 : Halogenation of a fluorobenzene derivative (e.g., 2,5-difluorotoluene) to introduce reactive sites.

- Step 2 : Cyanation via nucleophilic substitution using CuCN or Pd-catalyzed cyanation (e.g., Rosenmund-von Braun reaction) to introduce the cyano group at the 4-position .

- Step 3 : Conversion of a methyl group to benzylamine via Hofmann degradation or catalytic hydrogenation of a nitrile intermediate (e.g., using LiAlH4 or Raney Ni) to yield the amine .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity >95% .

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR : and NMR identify fluorine substituents and amine protons. NMR confirms the cyano group (δ ~110–120 ppm) .

- IR : Strong absorption at ~2240 cm (C≡N stretch) and 3300–3500 cm (N-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for CHFN: 172.05 g/mol) .

Q. How should this compound be stored to ensure stability?

- Methodology :

- Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Monitor for degradation via periodic TLC or HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., cyano, fluorine) influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Use DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity in Suzuki-Miyaura couplings .

- Experimental validation: Compare reaction rates with non-fluorinated analogs under identical conditions (Pd(OAc), SPhos ligand, THF) .

Q. What strategies resolve contradictions in reported melting points or spectral data for fluorinated benzylamine derivatives?

- Methodology :

- Cross-reference data from authoritative databases (NIST Chemistry WebBook, PubChem) to identify outliers .

- Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize using X-ray crystallography for definitive structural confirmation .

Q. How can regioisomeric byproducts be minimized during the synthesis of this compound?

- Methodology :

- Optimize reaction parameters:

- Temperature control (0–5°C during cyanation to suppress side reactions) .

- Use directing groups (e.g., boronic esters) to enhance positional selectivity in fluorination steps .

- Monitor reaction progress via inline FTIR or GC-MS to detect intermediates early .

Q. What are the challenges in characterizing the degradation products of this compound under oxidative conditions?

- Methodology :

- Expose the compound to HO/UV light and analyze products using LC-QTOF-MS. Compare fragmentation patterns with predicted pathways (e.g., cyano group hydrolysis to amide or carboxylic acid) .

- Computational tools (e.g., Schrödinger’s Maestro) model degradation pathways and identify stable intermediates .

Methodological Notes

- Data Sources : Prioritize PubChem, NIST, and peer-reviewed synthesis protocols .

- Safety : Handle with nitrile gloves and in a fume hood due to potential toxicity of cyano and amine groups .

- Advanced Analytics : X-ray crystallography (as in ) resolves ambiguities in molecular geometry, while NMR quantifies fluorine environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.